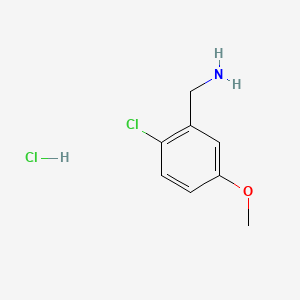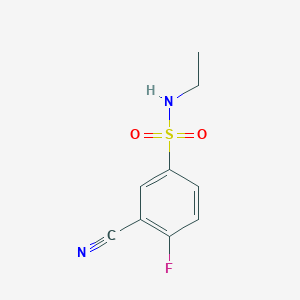
5-Fluoro-2-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methylpyridine-3-carboxamide is a fluorinated pyridine derivative with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . This compound is also known by its IUPAC name, 5-fluoro-2-methylnicotinamide . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridine-3-carboxamide typically involves the fluorination of 2-methylpyridine-3-carboxamide. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine using a diazonium salt intermediate . This intermediate is then oxidized to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. For example, starting from 2-fluoro-4-methylpyridine, a series of reactions including oxidation and amide formation can be used to produce the compound with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Fluoro-2-methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine-18.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-methylpyridine: Similar structure but lacks the carboxamide group.
5-Fluoro-2-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-Fluoro-4-methylpyridine: Similar structure but with the fluorine atom in a different position.
Uniqueness
5-Fluoro-2-methylpyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7FN2O |
|---|---|
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
5-fluoro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11) |
Clé InChI |
NXCXSSVDBNKGPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)


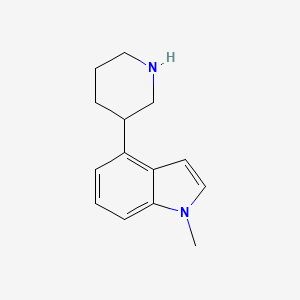
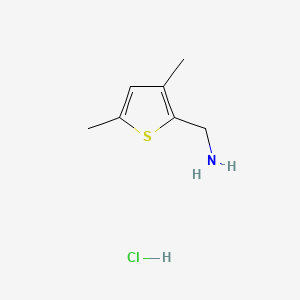
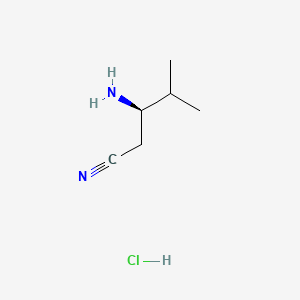
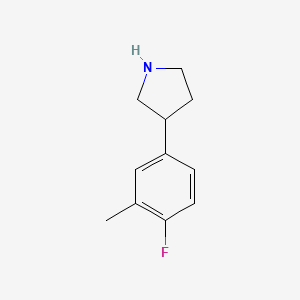
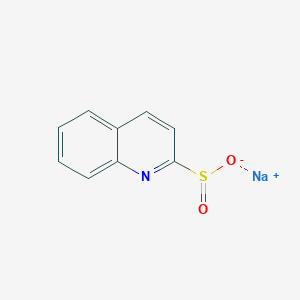
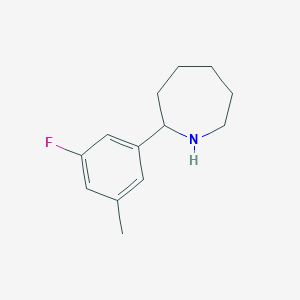
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
